molecular formula C15H23NO B10965816 3,4-dimethyl-N,N-di(propan-2-yl)benzamide

3,4-dimethyl-N,N-di(propan-2-yl)benzamide

Cat. No.: B10965816
M. Wt: 233.35 g/mol
InChI Key: KSVWIKFRNYQIAV-UHFFFAOYSA-N
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Description

3,4-dimethyl-N,N-di(propan-2-yl)benzamide is an organic compound characterized by its benzamide structure with two methyl groups at the 3 and 4 positions on the benzene ring and two isopropyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N,N-di(propan-2-yl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with N,N-di(propan-2-yl)amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N,N-di(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 3,4-dimethylbenzoic acid derivatives.

    Reduction: Formation of 3,4-dimethyl-N,N-di(propan-2-yl)amine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

3,4-dimethyl-N,N-di(propan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N,N-di(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl-N,N-di(propan-2-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of isopropyl groups on the nitrogen atom. This structural uniqueness can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

3,4-dimethyl-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C15H23NO/c1-10(2)16(11(3)4)15(17)14-8-7-12(5)13(6)9-14/h7-11H,1-6H3

InChI Key

KSVWIKFRNYQIAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C(C)C)C(C)C)C

Origin of Product

United States

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